molecular formula C10H9NOS B13855455 Phenyl(1,3-thiazol-5-yl)methanol

Phenyl(1,3-thiazol-5-yl)methanol

Cat. No.: B13855455
M. Wt: 191.25 g/mol
InChI Key: GJRHMLMGHIYYOP-UHFFFAOYSA-N
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Description

Phenyl(1,3-thiazol-5-yl)methanol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(1,3-thiazol-5-yl)methanol typically involves the reaction of phenylacetylene with N-bromosuccinimide and thiourea in an aqueous medium . This reaction yields substituted thiazole derivatives, which can then be further modified to obtain the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Phenyl(1,3-thiazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of Phenyl(1,3-thiazol-5-yl)methanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Phenyl(1,3-thiazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

phenyl(1,3-thiazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-10(9-6-11-7-13-9)8-4-2-1-3-5-8/h1-7,10,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRHMLMGHIYYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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